molecular formula C23H12BrF3N2O8 B14958169 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one

3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B14958169
M. Wt: 581.2 g/mol
InChI Key: NSXIEYULFRYKIL-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key structural features:

A 4-bromophenoxy group at position 2.

A 2,6-dinitro-4-(trifluoromethyl)phenoxy group at position 3.

A methyl group at position 4.

Chromen-4-one (flavone) derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties .

Properties

Molecular Formula

C23H12BrF3N2O8

Molecular Weight

581.2 g/mol

IUPAC Name

3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methylchromen-4-one

InChI

InChI=1S/C23H12BrF3N2O8/c1-11-21(36-14-4-2-13(24)3-5-14)20(30)16-7-6-15(10-19(16)35-11)37-22-17(28(31)32)8-12(23(25,26)27)9-18(22)29(33)34/h2-10H,1H3

InChI Key

NSXIEYULFRYKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one involves multiple steps. One common method includes the reaction of 4-bromophenol with 2,6-dinitro-4-(trifluoromethyl)phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-methyl-4H-chromen-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, refluxing, and water diversion reactions, followed by purification techniques like crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one Chlorobutoxy, dihydroxyphenyl 393.8 Antioxidant activity; synthesized via alkylation
7-(2,6-Dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one 2,6-Dinitro-4-CF₃-phenoxy, phenyl ~436.3 Pesticidal potential (inferred from nitro/CF₃)
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl, trifluoromethyl 340.7 Enhanced lipophilicity; antimicrobial activity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-Methylphenyl, 2-methylpropoxy ~296.3 Anticancer and anti-inflammatory properties
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-CF₃-benzeneamine) 2,6-Dinitro-4-CF₃, ethyl/propenyl groups 335.2 Herbicidal activity

Key Observations :

Substituent Influence on Bioactivity: Nitro groups (e.g., in Ethalfluralin and ’s compound ) are associated with pesticidal/herbicidal activity due to their electron-withdrawing nature, which enhances reactivity with biological targets. Trifluoromethyl (-CF₃) groups improve metabolic stability and lipophilicity, as seen in ’s antimicrobial chromenone .

Synthetic Routes: The target compound may be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling, similar to methods used for 7-(4-chlorobutoxy)-chromenone derivatives (e.g., alkylation with bromophenol followed by nitro/CF₃ functionalization) . Yields for halogenated chromenones range from 61–90% in , suggesting feasible scalability for the target compound.

Physicochemical Properties :

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol due to bulky nitro and trifluoromethyl groups, reducing solubility compared to simpler flavones (e.g., 296 g/mol in ).
  • Stability : Nitro groups may render the compound photolabile, whereas the trifluoromethyl group could counterbalance this by enhancing thermal stability .

Biological Activity: Pesticidal Potential: Structural similarities to Ethalfluralin and ’s compound suggest herbicidal or insecticidal applications. Antimicrobial Activity: The trifluoromethyl group in ’s compound demonstrates broad-spectrum activity, which the target compound may share.

Structure-Activity Relationship (SAR) Trends
  • Position 7 Substitution: Bulky substituents (e.g., 2,6-dinitro-4-CF₃-phenoxy) at position 7 may enhance pesticidal activity by interacting with enzyme active sites .
  • Position 3 Substitution : Bromine at position 3 likely improves electrophilicity and binding affinity compared to chlorine or hydrogen analogs .
  • Methyl Group at Position 2 : This group may sterically hinder metabolic degradation, prolonging bioactivity .

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